2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride is a synthetic organic compound It features a chlorophenyl group attached to an ethanone moiety, which is further linked to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and 1,4-diazepane.
Step 1 Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 1,4-diazepane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Step 2 Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the target compound.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the diazepane ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Pharmacological Research: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Drug Development: Serves as a lead compound in the development of new drugs.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals.
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The chlorophenyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The ethanone moiety is crucial for its reactivity and interaction with active sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one: The free base form without the hydrochloride salt.
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)propan-1-one: A propanone derivative with a similar core structure.
Uniqueness
The hydrochloride salt form of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical applications. Its specific structural features confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16;/h2-5,15H,1,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZXUUHBFCPNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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